(2Z)-3-bromoprop-2-enamide
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Overview
Description
(2Z)-3-Bromoprop-2-enamide is an organic compound characterized by the presence of a bromine atom attached to a prop-2-enamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-bromoprop-2-enamide typically involves the bromination of prop-2-enamide. One common method includes the reaction of prop-2-enamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the formation of the (2Z) isomer.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions: (2Z)-3-Bromoprop-2-enamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of prop-2-enamide derivatives.
Addition Reactions: The double bond in the prop-2-enamide structure can participate in addition reactions with electrophiles, resulting in the formation of more complex molecules.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Addition Reactions: Electrophiles like hydrogen halides (e.g., hydrogen chloride) in the presence of catalysts.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Formation of hydroxylated or aminated derivatives.
Addition Reactions: Formation of halogenated or hydrogenated derivatives.
Oxidation and Reduction Reactions: Formation of corresponding oxides or amines.
Scientific Research Applications
(2Z)-3-Bromoprop-2-enamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2Z)-3-bromoprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the double bond in the prop-2-enamide structure play crucial roles in its reactivity and binding affinity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
(2Z)-3-Chloroprop-2-enamide: Similar structure but with a chlorine atom instead of bromine.
(2Z)-3-Iodoprop-2-enamide: Similar structure but with an iodine atom instead of bromine.
(2Z)-3-Fluoroprop-2-enamide: Similar structure but with a fluorine atom instead of bromine.
Comparison:
Reactivity: (2Z)-3-Bromoprop-2-enamide is generally more reactive than its chlorine and fluorine counterparts due to the larger size and lower electronegativity of bromine.
Biological Activity: The biological activity of these compounds can vary significantly based on the halogen atom present, with bromine-containing compounds often exhibiting unique pharmacological properties.
Industrial Applications: The choice of halogen can influence the physical properties of the resulting materials, such as solubility and stability, making this compound suitable for specific industrial applications.
Properties
CAS No. |
41866-46-0 |
---|---|
Molecular Formula |
C3H4BrNO |
Molecular Weight |
150 |
Purity |
95 |
Origin of Product |
United States |
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